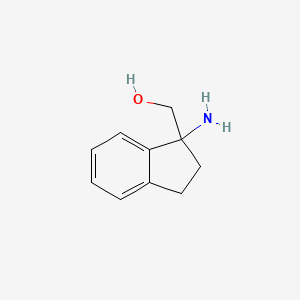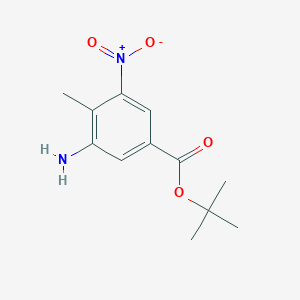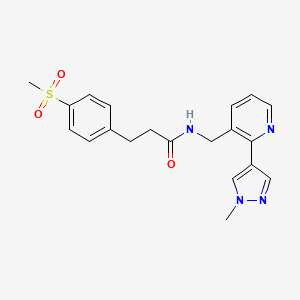![molecular formula C23H27N3O2 B2517372 1-丁基-4-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]吡咯烷-2-酮 CAS No. 912896-34-5](/img/structure/B2517372.png)
1-丁基-4-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a heterocyclic compound that is presumed to have a complex structure involving a benzimidazole group and a pyrrolidinone moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their properties. For instance, the first paper discusses a compound with a pyrazolopyrimidinone structure, which shares some similarities with the benzimidazole group in terms of nitrogen-containing heterocycles . The second paper involves the synthesis of a diamine monomer with a pyridine unit, which is structurally related to the pyrrolidinone ring in the compound of interest .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions, as seen in the papers provided. In the first paper, the compound was synthesized using a one-pot method, which is advantageous for its simplicity and efficiency . The second paper describes a more complex synthesis route involving the Friedel–Crafts acylation and nucleophilic substitution reactions to obtain the desired aromatic diamine monomer . These methods could potentially be adapted for the synthesis of 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods and X-ray crystallography. The first paper provides an example of this, where the structure of the synthesized compound was determined using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, ensuring a comprehensive understanding of its geometry and electronic configuration.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the specific compound , they do offer insights into the reactivity of similar heterocyclic compounds. For example, the first paper could imply that the compound may have interesting electronic properties that could influence its reactivity, as suggested by the investigation of its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) . The second paper does not provide direct information on chemical reactions but does discuss the synthesis of polyimides from related monomers, which could suggest potential polymerization reactions for the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. The first paper indicates that the compound studied has non-linear optical (NLO) properties, which could be relevant for materials science applications . The second paper highlights the exceptional thermal and thermooxidative stability of the synthesized polyimides, as well as their solubility in various solvents . These properties are important for understanding the behavior of the compound under different conditions and could be indicative of the properties of 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one.
科学研究应用
- 靶向线粒体代谢:研究人员正在研究其作为抗癌剂的潜力,通过破坏线粒体代谢来实现。 该化合物可能会抑制能量产生途径,导致癌细胞凋亡 .
- 埃拉斯汀类似物:鉴于其与埃拉斯汀的结构相似性,埃拉斯汀是一种众所周知的铁死亡诱导剂,科学家们正在探索其作为癌症治疗的替代或补充疗法的潜力 .
- 神经保护作用:研究表明,这种化合物具有神经保护作用。 它可以减轻氧化应激、炎症和神经元损伤,使其与阿尔茨海默病和帕金森病等神经退行性疾病相关 .
- 调节谷氨酸受体:研究人员正在研究其对谷氨酸受体的影响,谷氨酸受体在突触传递和神经元健康中起着至关重要的作用 .
- 抑制病毒复制:研究重点在于其抑制病毒复制的能力。 它可能会干扰重要的病毒酶或过程,使其成为潜在的抗病毒候选药物 .
- 血管舒张和血压调节:科学家们正在探索其对血管功能的影响。 该化合物可能会促进血管舒张,影响血压调节 .
- 2型糖尿病和胰岛素敏感性:初步研究表明,它可能会增强胰岛素敏感性和葡萄糖代谢。 研究人员正在研究其作为 2 型糖尿病辅助疗法的潜力 .
- 化学探针:研究人员将其用作化学探针来研究特定的生物过程。 其独特的结构允许在细胞和分子环境中进行靶向研究 .
- 药物化学:该化合物是设计具有改进药理特性的新型衍生物的起点。 药物化学家正在探索修饰以提高其疗效和安全性 .
抗癌研究
神经保护和神经退行性疾病
抗病毒研究
心血管研究
代谢性疾病
化学生物学和药物发现
属性
IUPAC Name |
1-butyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-13-25-17-18(16-22(25)27)23-24-20-11-7-8-12-21(20)26(23)14-15-28-19-9-5-4-6-10-19/h4-12,18H,2-3,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAXCVROTITAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)
![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)





![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)

![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)
![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)